molecular formula C19H21FN2O3S B2379618 N-((1-(4-fluorobenzyl)-5-oxopyrrolidin-3-yl)methyl)-4-methylbenzenesulfonamide CAS No. 954695-20-6

N-((1-(4-fluorobenzyl)-5-oxopyrrolidin-3-yl)methyl)-4-methylbenzenesulfonamide

Cat. No. B2379618
CAS RN: 954695-20-6
M. Wt: 376.45
InChI Key: CTWQRQGXVCPNGG-UHFFFAOYSA-N
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Description

N-((1-(4-fluorobenzyl)-5-oxopyrrolidin-3-yl)methyl)-4-methylbenzenesulfonamide, also known as Compound X, is a chemical compound that has been synthesized and studied for its potential applications in scientific research.

Scientific Research Applications

Corrosion Inhibition Studies One significant application of related piperidine derivatives is in the corrosion inhibition of metals. Kaya et al. (2016) explored the adsorption and corrosion inhibition properties of three piperidine derivatives on the corrosion of iron through quantum chemical calculations and molecular dynamics simulations. The study provided insights into the global reactivity parameters and adsorption behaviors, indicating potential applications in protecting metals from corrosion (Kaya et al., 2016).

Functionalization of C60 The functionalization of C60, a fullerene, has been achieved using N-fluorobenzenesulfonimide (NFSI), demonstrating the versatility of NFSI in organic synthesis. This process leads to various 1,2- and 1,4-bisfullerene adducts, showcasing the potential of such compounds in materials science and nanotechnology applications (Li, Lou, & Gan, 2015).

properties

IUPAC Name

N-[[1-[(4-fluorophenyl)methyl]-5-oxopyrrolidin-3-yl]methyl]-4-methylbenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21FN2O3S/c1-14-2-8-18(9-3-14)26(24,25)21-11-16-10-19(23)22(13-16)12-15-4-6-17(20)7-5-15/h2-9,16,21H,10-13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTWQRQGXVCPNGG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NCC2CC(=O)N(C2)CC3=CC=C(C=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21FN2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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